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Introduction

Cy7-dise(diso3) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family. Its
emission in the NIR spectrum (~770-800 nm) makes it an invaluable tool for a range of
microscopy applications, particularly for in vivo and deep-tissue imaging, due to reduced
autofluorescence and deeper light penetration in biological specimens. The "dise" designation
likely indicates a di-succinimidyl ester, a reactive group that forms stable covalent bonds with
primary amines on proteins and other biomolecules. The "diso3" signifies the presence of two
sulfonate groups, which confer high water solubility to the dye. This enhanced solubility
prevents aggregation and ensures efficient labeling in agueous buffers, making it ideal for
bioconjugation.

These application notes provide an overview of the properties of a closely related and
functionally similar compound, sulfo-Cyanine7, and detailed protocols for the use of Cy7-
dise(diso3) in various microscopy techniques.

Chemical and Spectroscopic Properties

While specific data for Cy7-dise(diso3) is not readily available, the properties of the structurally
similar and functionally equivalent sulfo-Cyanine7 NHS ester provide a strong reference.
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Property Value Reference
Excitation Maximum (Aex) ~750 nm [1112]
Emission Maximum (Aem) ~773 nm [1][2]
Molar Extinction Coefficient (g) ~240,600 M~tcm~1 [31[4]
Fluorescence Quantum Yield

~0.24 [3]
(P)
Recommended Laser Line 730-750 nm
Common Emission Filter 780/60 nm bandpass

Note: The spectral properties of cyanine dyes can be influenced by their local environment. It is
recommended to determine the optimal excitation and emission settings for your specific
experimental setup.

Key Applications in Microscopy
The favorable properties of Cy7-dise(diso3) make it suitable for a variety of advanced

microscopy techniques:

» Confocal Microscopy: Its high brightness and photostability allow for high-resolution imaging
of labeled structures within cells and tissues.[5][6]

» Stochastic Optical Reconstruction Microscopy (STORM): As a photoswitchable fluorophore,
Cy7 can be used in super-resolution imaging to achieve nanoscale resolution.[7][8]

 In Vivo Imaging: The NIR emission of Cy7 enables deep-tissue imaging in small animals with
minimal background fluorescence.[9][10]

Experimental Protocols
Protocol 1: Labeling of Antibodies with Cy7-dise(diso3)

This protocol describes the conjugation of Cy7-dise(diso3) to antibodies via the reaction of the
succinimidyl ester with primary amines on the protein.
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Materials:

Antibody (or other protein) in an amine-free buffer (e.g., PBS)

Cy7-dise(diso3)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

1 M Sodium bicarbonate buffer (pH 8.3-8.5)

Gel filtration column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS)

Procedure:

e Prepare the Antibody:

o Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

o If the antibody solution contains amines (e.g., Tris buffer) or stabilizers like BSA, it must be
purified by dialysis against PBS.

o Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to adjust the
pH to 8.3-8.5.

e Prepare the Dye Solution:

o Immediately before use, dissolve Cy7-dise(diso3) in a small amount of anhydrous DMF or
DMSO to create a 10 mg/mL stock solution.

o Conjugation Reaction:

o Slowly add a 5- to 20-fold molar excess of the dissolved Cy7-dise(diso3) to the antibody
solution while gently vortexing. The optimal dye-to-protein ratio should be determined
empirically.

o Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
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 Purification of the Conjugate:

o Separate the labeled antibody from the unconjugated dye using a gel filtration column pre-
equilibrated with PBS.

o The first colored band to elute from the column is the antibody-dye conjugate.
e Storage:

o Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term
storage. Protect from light.

Diagram of the Antibody Labeling Workflow:

Caption: Workflow for labeling antibodies with Cy7-dise(diso3).

Protocol 2: Immunofluorescence Staining for Confocal
Microscopy

This protocol provides a general procedure for immunofluorescent staining of fixed cells using
a Cy7-dise(diso3) labeled secondary antibody.

Materials:

Cells grown on coverslips

e PBS

o Fixation buffer (e.g., 4% paraformaldehyde in PBS)

o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

» Blocking buffer (e.g., 1% BSA in PBS)

e Primary antibody

o Cy7-dise(diso3) labeled secondary antibody
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e Mounting medium
Procedure:
o Cell Fixation:
o Wash cells twice with PBS.
o Fix the cells with fixation buffer for 10-15 minutes at room temperature.
o Wash three times with PBS.
o Permeabilization (for intracellular targets):
o Incubate cells with permeabilization buffer for 10 minutes.
o Wash three times with PBS.
e Blocking:

o Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific
antibody binding.

e Primary Antibody Incubation:
o Dilute the primary antibody in blocking buffer to the recommended concentration.

o Incubate the cells with the primary antibody solution for 1 hour at room temperature or
overnight at 4°C.

o Wash three times with PBS.
e Secondary Antibody Incubation:
o Dilute the Cy7-dise(diso3) labeled secondary antibody in blocking buffer.

o Incubate the cells with the secondary antibody solution for 1 hour at room temperature,
protected from light.
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o Wash three times with PBS, protected from light.
e Mounting and Imaging:
o Mount the coverslips onto microscope slides using an appropriate mounting medium.

o Image the samples using a confocal microscope equipped with a laser line around 750 nm
for excitation and an emission filter centered around 780 nm.

Diagram of the Immunofluorescence Workflow:

Caption: General workflow for immunofluorescence staining.

Protocol 3: (d)STORM Imaging

This protocol outlines the key steps for performing direct STORM (dSTORM) using Cy7-
dise(diso3) labeled antibodies. dAISTORM relies on the photoswitching of single fluorophores in
a reducing buffer.

Materials:
e Immunostained cells with Cy7-dise(diso3) labeled antibodies (as per Protocol 2)

o STORM imaging buffer:

[e]

Buffer A: 10 mM Tris-HCI (pH 8.0), 50 mM NacCl

o

Buffer B: 50 mM Tris-HCI (pH 8.0), 10 mM NacCl, 10% (w/v) glucose

[¢]

GLOX solution: 14 mg glucose oxidase, 50 pL catalase (17 mg/mL) in 200 uL Buffer A

[¢]

1 M MEA (cysteamine) solution
» High-power laser for excitation (e.g., 750 nm)
 Activation laser (optional, e.g., 405 nm)

Procedure:
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» Prepare STORM Imaging Buffer:
o On the day of imaging, prepare the final imaging buffer by mixing:
= 690 uL Buffer B
» 7 UL GLOX solution
= 7 uL 1 M MEA solution
o The buffer should be used within a few hours.
o Sample Preparation for Imaging:
o Mount the coverslip with the stained cells in a suitable imaging chamber.
o Replace the PBS with the freshly prepared STORM imaging buffer.
e Image Acquisition:
o Place the sample on a STORM-capable microscope.

o Use a high-power laser (e.g., 750 nm) to excite the Cy7 fluorophores and induce
photoswitching into a dark state.

o A sparse subset of individual Cy7 molecules will spontaneously return to the fluorescent
state.

o Acquire a series of thousands of images (frames) to capture the fluorescence from these
individual molecules.

o An optional low-power activation laser (e.g., 405 nm) can be used to facilitate the return of
fluorophores to the fluorescent state.

e Image Reconstruction:

o Process the acquired image series with a localization software to determine the precise
coordinates of each detected fluorescent event.
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o Reconstruct the final super-resolution image from these localizations.

Diagram of the dSTORM Imaging Principle:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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